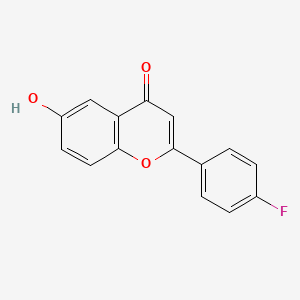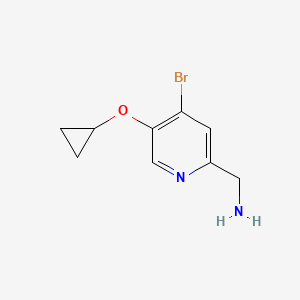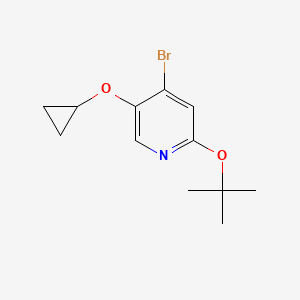
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the fourth position, a tert-butoxy group at the second position, and a cyclopropoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-tert-butoxy-5-cyclopropoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution Reactions: Corresponding azides, thiols, or ethers.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and modulating their activity. The presence of the bromine atom and the tert-butoxy and cyclopropoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
4-Bromo-2-tert-butoxy-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-ethoxypyridine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
4-Bromo-2-tert-butoxy-5-propoxypyridine: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Bromo-2-tert-butoxy-5-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-6-9(13)10(7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZVAWOTOUODJKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=C(C(=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



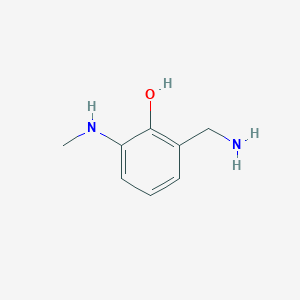
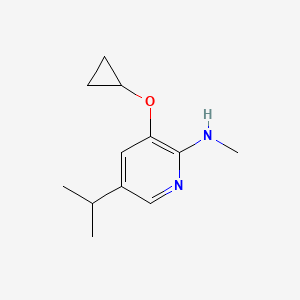
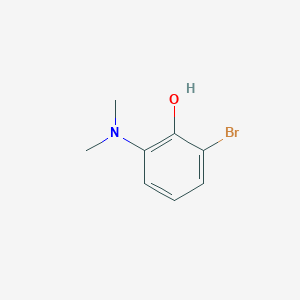

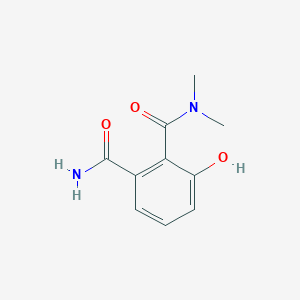
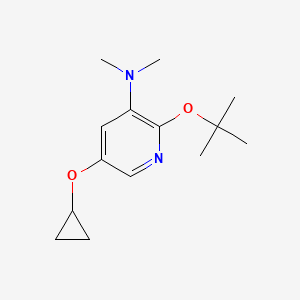
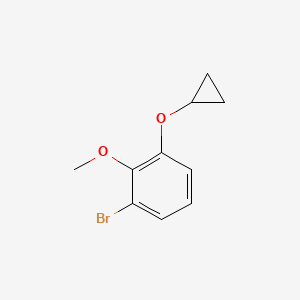

![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
